molecular formula C23H20N2O4S B2430635 (Z)-1-(7-methoxy-3-tosyl-2H-chromen-2-ylidene)-2-phenylhydrazine CAS No. 2034897-60-2

(Z)-1-(7-methoxy-3-tosyl-2H-chromen-2-ylidene)-2-phenylhydrazine

Cat. No. B2430635
CAS RN: 2034897-60-2
M. Wt: 420.48
InChI Key: GCJJNIFLKKAABP-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(7-methoxy-3-tosyl-2H-chromen-2-ylidene)-2-phenylhydrazine, also known as MTC-220, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MTC-220 is a hydrazine derivative that exhibits promising anti-cancer activity and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities

Studies on chromen-2-ylidene derivatives highlight their synthesis and evaluation for biological activities. For instance, the synthesis of hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides has been described, with some compounds showing antimicrobial and antioxidant activity (Hatzade et al., 2008). This demonstrates the potential of chromen-2-ylidene derivatives in the development of new antimicrobial and antioxidant agents.

Metal Complexes and Catalysis

Another area of application involves the synthesis of metal complexes using chromen-2-ylidene derivatives as ligands. Such complexes have been explored for their use as catalysts in organic reactions. For example, Schiff base metal complexes have been synthesized and characterized, with some showing efficacy as catalysts for olefin cyclopropanation (Youssef et al., 2010). This suggests the utility of chromen-2-ylidene derivatives in catalysis and organic synthesis.

Chemosensors

Chromen-2-ylidene derivatives have also been utilized in the development of chemosensors. A monoterpenoid-based fluorescent receptor, synthesized from a related compound, has been applied as a selective chemosensor for bioactive Zn2+ and Mg2+ ions, demonstrating potential applications in bioimaging and intracellular detection (Patil et al., 2018).

Antibacterial and Antifungal Activities

The synthesis and evaluation of novel Schiff bases containing chromen-2-ylidene derivatives have shown significant antibacterial and antifungal activities, presenting an avenue for the development of new antimicrobial agents (Bharti et al., 2010).

Heterocyclic Compound Synthesis

Chromen-2-ylidene derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, offering functionalization opportunities for the development of new materials with potential applications in pharmaceuticals and materials science (Tyurin et al., 2008).

properties

IUPAC Name

N-[(Z)-[7-methoxy-3-(4-methylphenyl)sulfonylchromen-2-ylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-16-8-12-20(13-9-16)30(26,27)22-14-17-10-11-19(28-2)15-21(17)29-23(22)25-24-18-6-4-3-5-7-18/h3-15,24H,1-2H3/b25-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJJNIFLKKAABP-BZZOAKBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C\2=CC3=C(C=C(C=C3)OC)O/C2=N\NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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